molecular formula C11H16FN5 B11741865 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11741865
M. Wt: 237.28 g/mol
InChI Key: KYJGXWMQYIAECQ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and two methyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both an ethyl group and a fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2/h6-7,13H,4-5H2,1-3H3

InChI Key

KYJGXWMQYIAECQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F

Origin of Product

United States

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